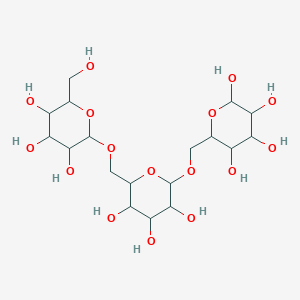

Isomaltotriose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isomaltotriose is a trisaccharide composed of three glucose molecules linked by β-1,6-glycosidic bonds. It is a component of gentiooligosaccharides, which are functional oligosaccharides known for their resistance to human digestive enzymes. This resistance makes them low in calories and less likely to cause obesity, high blood lipids, diabetes, and dental caries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isomaltotriose can be synthesized enzymatically using β-glucosidase and β-(1,6)-glucanase. The process involves the transglycosylation of gentiobiose, a disaccharide, to form gentiotriose. The reaction is typically carried out at pH 7.0 and 40°C, achieving a high yield of gentiooligosaccharides .

Industrial Production Methods

Industrial production of gentiotriose involves the use of microbial enzymes. For example, β-glucosidase from Penicillium multicolor has been used to produce gentiotriose efficiently. The process involves two stages: the initial production of gentiotriose from gentiobiose, followed by the elongation of gentiotriose to form higher gentiooligosaccharides .

Analyse Chemischer Reaktionen

Types of Reactions

Isomaltotriose undergoes hydrolysis reactions catalyzed by β-glucosidases. These enzymes break down the β-1,6-glycosidic bonds, releasing glucose molecules .

Common Reagents and Conditions

The hydrolysis of gentiotriose is typically carried out using β-glucosidase enzymes at optimal conditions of pH 6.5 and 20°C .

Major Products Formed

The primary product of gentiotriose hydrolysis is gentiobiose, which can further be hydrolyzed to produce glucose .

Wissenschaftliche Forschungsanwendungen

Isomaltotriose has several applications in scientific research:

Prebiotic Effects: This compound is used as a prebiotic to promote the growth of beneficial gut bacteria.

Food Industry: It is used as a low-calorie sweetener and functional food ingredient.

Pharmaceuticals: This compound is explored for its potential in drug delivery systems due to its resistance to digestive enzymes.

Wirkmechanismus

Isomaltotriose exerts its effects primarily through its resistance to hydrolysis by human digestive enzymes. This resistance allows it to reach the colon intact, where it can promote the growth of beneficial gut bacteria. The molecular targets include β-glucosidases, which hydrolyze gentiotriose to gentiobiose and glucose .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gentiobiose: A disaccharide composed of two glucose molecules linked by a β-1,6-glycosidic bond.

Gentiotetraose: A tetrasaccharide composed of four glucose molecules linked by β-1,6-glycosidic bonds.

Uniqueness

Isomaltotriose is unique due to its specific β-1,6-glycosidic linkages, which confer resistance to human digestive enzymes. This property makes it particularly valuable as a prebiotic and functional food ingredient .

Eigenschaften

CAS-Nummer |

32590-17-3 |

|---|---|

Molekularformel |

C18H32O16 |

Molekulargewicht |

504.4 g/mol |

IUPAC-Name |

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2 |

InChI-Schlüssel |

FBJQEBRMDXPWNX-UHFFFAOYSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)

![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)